Diethyl 2-methyl-1H-inden-3-yl phosphate
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Overview
Description
Diethyl 2-methyl-1H-inden-3-yl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a 2-methyl-1H-inden-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-1H-inden-3-yl phosphate typically involves the reaction of 2-methyl-1H-indene with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-1H-inden-3-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce phosphite derivatives.
Scientific Research Applications
Diethyl 2-methyl-1H-inden-3-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be utilized in studies involving enzyme inhibition, as organophosphates are known to inhibit acetylcholinesterase.
Medicine: Research into potential therapeutic applications, such as the development of novel drugs targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-1H-inden-3-yl phosphate involves the interaction of the phosphate group with molecular targets, such as enzymes. In biological systems, it can inhibit acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission. This mechanism is similar to other organophosphates, which are known to act as potent enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate: This compound also contains a phosphate group and is used in similar applications, such as organic synthesis and enzyme inhibition.
Diethyl 2,3-dihydro-1H-inden-2-ylphosphonate: Another related compound with a similar structure but different reactivity and applications.
Uniqueness
Diethyl 2-methyl-1H-inden-3-yl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
922186-12-7 |
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Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
diethyl (2-methyl-3H-inden-1-yl) phosphate |
InChI |
InChI=1S/C14H19O4P/c1-4-16-19(15,17-5-2)18-14-11(3)10-12-8-6-7-9-13(12)14/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
DRQGSNFLKQRRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C(CC2=CC=CC=C21)C |
Origin of Product |
United States |
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